(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethenesulfonamide
Description
(E)-N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a thiophen-3-yl moiety, a hydroxyphenyl group, and an ethenesulfonamide backbone.
Properties
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7-8,10-12,15-17H,6,9H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDREZTZIKDFX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a hydroxypropyl group , and a phenyl sulfonamide moiety . These structural components contribute to its biological interactions.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 293.37 g/mol |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Interaction : The compound can interact with various receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
- Antioxidant Activity : The thiophene ring contributes to antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity
Research indicates several pharmacological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7) : Induces apoptosis and inhibits proliferation.
- Lung Cancer (A549) : Reduces cell viability significantly.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Anticancer Efficacy
In a controlled study, the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
This suggests potential for development as an anticancer agent.
Study 2: Anti-inflammatory Mechanism
A separate study evaluated the compound's effects on macrophages stimulated with LPS. The results showed a significant decrease in inflammatory markers:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 300 | 75 |
| IL-6 | 250 | 50 |
These findings support its role in modulating inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Derivatives
(a) (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (, Compound e)
- Structural Similarities : Both compounds share a thiophen-3-yl group and a propanamine backbone.
- Key Differences: Functional Groups: The target compound has a sulfonamide group, while compound e contains a methylamino group and a naphthalenol ether. Electronic Effects: The sulfonamide group in the target compound is strongly electron-withdrawing, which may reduce basicity compared to the amine in compound e.
(b) Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline (P3T-DDTPA, )
- Structural Similarities : Both contain thiophen-3-yl and vinyl linkages.
- Key Differences: Molecular Scale: P3T-DDTPA is a polymer with extended π-conjugation, whereas the target compound is a small molecule.
Sulfonamide and Hydroxypropyl Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
